molecular formula C₈¹³C₆H₁₈O B1144502 4-tert-Octylphenol-ring-13C6 solution CAS No. 1173020-24-0

4-tert-Octylphenol-ring-13C6 solution

Cat. No. B1144502
M. Wt: 208.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-t-OP and its derivatives has been explored through various chemical pathways, including the Kumada cross-coupling reactions. These reactions involve the coupling of iodophenols with Grignard reagents, leading to the formation of substituted phenols with specific backbones, indicative of the versatility of 4-t-OP synthesis techniques (Solea, Olaru, Silvestru, & Raț, 2014).

Molecular Structure Analysis

The molecular structure of 4-t-OP is characterized by its tert-octyl group attached to a phenol ring. Advanced structural analyses, such as X-ray diffraction, have elucidated detailed features of similar compounds, revealing intricate details about their bonding, geometry, and electronic properties. These studies are crucial for understanding the reactivity and interactions of 4-t-OP at the molecular level (Carreño, Gacitúa, Molins, & Arratia‐Pérez, 2017).

Chemical Reactions and Properties

4-t-OP undergoes various chemical reactions, including photodegradation, which is a critical pathway for its environmental breakdown. Studies have shown that 4-t-OP can be degraded efficiently through advanced oxidation processes (AOPs), involving photodegradation mechanisms in the presence of Fe(III), leading to its mineralization and the formation of less harmful products (Wu, Yuan, Wei, Zhang, & Li, 2012).

Physical Properties Analysis

The physical properties of 4-t-OP, such as solubility, melting point, and boiling point, are essential for its application in industrial processes. The determination of 4-t-OP in various matrices, including water samples, has been achieved through sensitive analytical methods, highlighting its trace-level detection capabilities and the influence of its physical properties on environmental persistence (Kawaguchi et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-t-OP, particularly its role as an endocrine disruptor, have been the subject of extensive research. Its ability to interfere with hormonal functions poses significant health risks to humans and wildlife. The biodegradation pathways of 4-t-OP, involving microbial action, offer insights into its removal from the environment and the transformation products formed during this process (Rajendran, Huang, Lin, & Kirschner, 2017).

Scientific Research Applications

  • Scientific Field: Analytical Chemistry

    • Application Summary : 4-tert-Octylphenol-ring-13C6 (4-TOP-13C6) is an organic compound commonly utilized in scientific investigations as a stable isotopic tracer . It is employed in the form of a solution labeled with six carbon-13 isotopes .
    • Methods of Application : This solution serves as a reliable isotopic tracer, enabling researchers to monitor the metabolic pathways of diverse organisms .
    • Results or Outcomes : The use of this compound as a tracer allows for precise tracking and quantification of various chemical reactions and processes .
  • Scientific Field: Environmental Science

    • Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .
    • Methods of Application : The compound is used in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
    • Results or Outcomes : The use of this compound in SPME-GC-MS allows for the accurate detection and quantification of NP and OP ethoxylates in various environmental samples .
  • Scientific Field: Chromatography Standards

    • Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used as an analytical standard in chromatography .
    • Methods of Application : The solution is used in various chromatography techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
    • Results or Outcomes : The use of this compound as a standard allows for the accurate identification and quantification of various substances in a sample .
  • Scientific Field: Synthesis of Alkylphenol Ethoxylates

    • Application Summary : Alkylphenols such as 4-tert-Octylphenol-ring-13C6 are starting materials for the synthesis of alkylphenol ethoxylates .
    • Methods of Application : These compounds are widely used as nonionic surfactants, dispersive agents in paper and leather manufacturing, emulsifiers for pesticide formulations, and as auxiliary agents for drilling and flotation .
    • Results or Outcomes : The use of this compound in the synthesis of alkylphenol ethoxylates contributes to the production of a wide range of industrial products .
  • Scientific Field: Synthesis of Alkylphenol Diethoxylates

    • Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used as a starting material for the synthesis of alkylphenol diethoxylates .
    • Methods of Application : These compounds are widely used as nonionic surfactants, dispersive agents in paper and leather manufacturing, emulsifiers for pesticide formulations, and as auxiliary agents for drilling and flotation .
    • Results or Outcomes : The use of this compound in the synthesis of alkylphenol diethoxylates contributes to the production of a wide range of industrial products .
  • Scientific Field: Environmental Analysis

    • Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .
    • Methods of Application : The compound is used in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
    • Results or Outcomes : The use of this compound in SPME-GC-MS allows for the accurate detection and quantification of NP and OP ethoxylates in various environmental samples .

properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6+1,7+1,8+1,9+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAVYTVYFVQUDY-UJYFPCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676079
Record name 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Octylphenol-13C6

CAS RN

1173020-24-0
Record name 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-24-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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